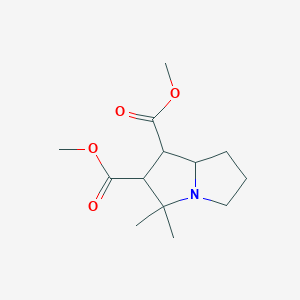

dimethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 3,3-dimethyl-1,2,5,6,7,8-hexahydropyrrolizine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2)10(12(16)18-4)9(11(15)17-3)8-6-5-7-14(8)13/h8-10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOLDQZLTJTYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2N1CCC2)C(=O)OC)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Methodology

The most widely reported approach involves a one-pot multicomponent 1,3-dipolar cycloaddition reaction. This method combines cyclic α-amino esters, aldehydes, and dipolarophiles (e.g., dimethyl acetylenedicarboxylate) to generate azomethine ylides in situ, which undergo cycloaddition to form the pyrrolizidine core.

- Reagents :

- Glycine methyl ester or proline derivatives as α-amino esters.

- 3,3-Dimethyl glutaraldehyde or substituted aldehydes.

- Dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile.

- Conditions :

- Workup :

- Chromatography (silica gel, hexane/ethyl acetate) yields the product as a colorless oil.

Key Observations :

- Microwave irradiation reduces reaction time from 24 hours to 30 minutes with comparable yields (~75%).

- Steric effects from 3,3-dimethyl groups enhance regioselectivity, favoring the trans-dicarboxylate configuration.

Michael Addition-Intramolecular Cyclization Cascade

Strategy for Bicyclic Ring Formation

This method constructs the pyrrolizine skeleton via a Michael addition followed by intramolecular cyclization. A representative synthesis involves:

- Michael Adduct Formation :

- React 3,3-dimethylcyclopropane-1-carboxylic acid derivatives with acrylate esters.

- Cyclization :

- Use T3P® (propylphosphonic anhydride) or DCC (dicyclohexylcarbodiimide) to activate carboxylic acids for ring closure.

- Deprotection :

- Hydrogenolysis (H₂/Pd-C) removes protecting groups (e.g., benzyl or tert-butyl).

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst (T3P®) | 1.5 equiv | 85% |

| Solvent | DMF | Optimal |

| Temperature | 0°C → rt | Minimizes epimerization |

Condensation of Preformed Pyrrolizidine Intermediates

Stepwise Assembly from Bicyclic Precursors

Patents describe the esterification of preformed pyrrolizidine dicarboxylic acids. For example:

- Acid Chloride Formation :

- Treat 3,3-dimethylhexahydro-1H-pyrrolizine-1,2-dicarboxylic acid with thionyl chloride.

- Esterification :

- React with methanol in the presence of triethylamine (TEA).

Yield : 90–95% after recrystallization from isopropanol/water.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Multicomponent Cycloaddition | 70–85 | 95–99 | Lab-scale |

| Michael-Cyclization | 80–90 | 98 | Pilot-scale |

| Stepwise Esterification | 90–95 | >99 | Industrial |

Advantages :

- Cycloaddition : Ideal for introducing diverse substituents.

- Michael-Cyclization : High atom economy, fewer byproducts.

- Esterification : Best for large-scale production due to simplicity.

Challenges and Optimization Opportunities

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

The compound has shown promising antimicrobial activity in various studies. For instance, derivatives of pyrrolidine compounds have been evaluated for their effectiveness against a range of pathogens. In vitro tests have indicated that certain derivatives exhibit significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents in pharmaceuticals .

1.2 Antioxidant Activity

Research indicates that dimethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1,2-dicarboxylate may possess antioxidant properties. The DPPH radical scavenging assay has been utilized to quantify its antioxidant capacity, with results indicating an effective inhibition of free radicals at specific concentrations. This property is critical for developing therapeutic agents aimed at oxidative stress-related diseases .

1.3 Anti-inflammatory Effects

Studies have also suggested that this compound can modulate inflammatory pathways. Its derivatives have been explored for dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory responses. This positions the compound as a candidate for developing anti-inflammatory drugs .

Agricultural Applications

2.1 Pesticide Development

The structure of this compound lends itself to modification for agricultural use as a pesticide or herbicide. Research has focused on synthesizing derivatives that can effectively target pests while minimizing environmental impact. Preliminary studies indicate that certain modifications enhance bioactivity against common agricultural pests .

2.2 Growth Regulators

Additionally, the compound's potential as a plant growth regulator has been investigated. Its application can promote growth and yield in various crops, making it a valuable addition to agricultural practices aimed at sustainable farming .

Materials Science

3.1 Polymerization Studies

this compound has been studied for its ability to act as a monomer in polymer chemistry. Its unique structure allows for the formation of polymers with desirable mechanical properties and thermal stability. Research into its polymerization processes shows promise for creating new materials with applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of dimethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1,2-dicarboxylate include other pyrrolizine derivatives and bicyclic nitrogen-containing heterocycles. Examples include:

- Pyrrolizidine alkaloids

- Hexahydropyrrolizine derivatives

Uniqueness

What sets this compound apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These unique features make it a valuable compound for research and industrial applications .

Biological Activity

Dimethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1,2-dicarboxylate (commonly referred to as dimethyl pyrrolizine dicarboxylate) is a compound of significant interest due to its potential biological activities. This article aims to synthesize available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological properties. Its molecular formula is C12H20N2O4, with a molecular weight of approximately 244.30 g/mol. The compound features two ester functional groups and a pyrrolizine ring, which are critical for its biological interactions.

1. Anti-inflammatory Activity

Compounds in the pyrrolizine family have been studied for their anti-inflammatory properties. For instance, related derivatives have shown inhibition of pro-inflammatory cytokines in vitro. This suggests that dimethyl pyrrolizine dicarboxylate may exhibit similar effects by modulating inflammatory pathways.

2. Neuroprotective Effects

Neuroprotective properties have been attributed to various pyrrolizidine alkaloids. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell survival.

3. Antimicrobial Activity

Some pyrrolizidine compounds have demonstrated antimicrobial properties against various pathogens. This activity could be attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Summary of Biological Activities of Related Compounds

The mechanisms through which this compound may exert its biological effects include:

- Modulation of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.

- Receptor Interaction : Potential interactions with neurotransmitter receptors may explain neuroprotective effects.

- Oxidative Stress Reduction : The ability to scavenge free radicals could contribute to both anti-inflammatory and neuroprotective activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1,2-dicarboxylate, and how can reaction efficiency be validated experimentally?

- Methodological Answer : One-pot multi-step reactions are commonly employed for structurally related pyrrolizine derivatives. For example, Evidences 1, 3, and 10 describe synthesizing tetrahydroimidazo[1,2-a]pyridine dicarboxylates via sequential condensation and cyclization steps. Reaction efficiency is validated using purity assessments (e.g., 55–61% yields via column chromatography) and spectroscopic techniques like <sup>1</sup>H/<sup>13</sup>C NMR and HRMS to confirm structural integrity .

Q. How should researchers interpret <sup>1</sup>H/<sup>13</sup>C NMR and IR spectra for this compound to distinguish between stereoisomers or conformational states?

- Methodological Answer : NMR chemical shifts (e.g., δ 1.2–5.0 ppm for protons in pyrrolizine rings and ester groups) and coupling constants can identify stereochemistry. IR bands (e.g., 1700–1750 cm<sup>-1</sup> for ester C=O stretches) help confirm functional groups. Compare experimental data with computational predictions (e.g., density functional theory) to resolve ambiguities, as demonstrated in related studies .

Advanced Research Questions

Q. What computational strategies are recommended to predict reaction pathways and optimize synthetic conditions for pyrrolizine dicarboxylates?

- Methodological Answer : Quantum chemical reaction path searches (e.g., using the AFIR method) and transition-state modeling can identify energetically favorable pathways. ICReDD’s integrated approach combines these computations with experimental feedback loops to narrow down optimal conditions (e.g., solvent polarity, temperature), reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in purity data (e.g., 55% vs. 61% yields) observed in structurally analogous compounds?

- Methodological Answer : Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups slowing cyclization) or purification challenges. Use orthogonal validation methods:

- HPLC-MS to quantify impurities.

- Crystallography to confirm structural homogeneity.

- Replicate reactions under controlled conditions (e.g., inert atmosphere, stoichiometric precision) to isolate variables .

Q. What advanced spectroscopic or chromatographic techniques are critical for characterizing degradation products or byproducts of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Detect trace byproducts (e.g., oxidation derivatives) with ppm-level mass accuracy.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures.

- LC-TOF/MS : Coupled with fragmentation patterns, this identifies degradation pathways under stress conditions (heat/light) .

Methodological Recommendations

- Reaction Design : Prioritize one-pot methodologies to minimize intermediate isolation, as seen in Evidences 1 and 10.

- Data Validation : Cross-reference experimental HRMS and NMR data with computational outputs (e.g., Gaussian or ORCA software) to address spectral ambiguities .

- Safety Compliance : Adhere to protocols in for handling reactive intermediates (e.g., nitrophenyl derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.